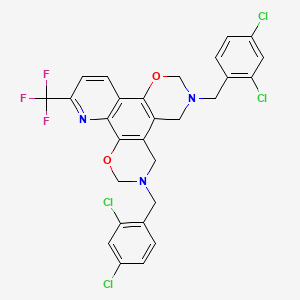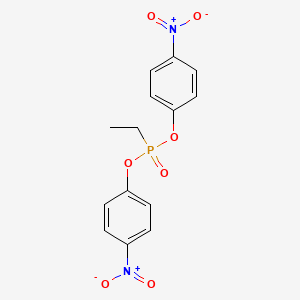
Bis(4-nitrophenyl) ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-nitrophenyl) ethylphosphonate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to an ethylphosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) ethylphosphonate typically involves the reaction of 4-nitrophenol with ethylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-nitrophenyl) ethylphosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and ethylphosphonic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., ethanol, dichloromethane).
Major Products Formed
Hydrolysis: 4-nitrophenol, ethylphosphonic acid.
Reduction: Bis(4-aminophenyl) ethylphosphonate.
Substitution: Various substituted ethylphosphonate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(4-nitrophenyl) ethylphosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of bis(4-nitrophenyl) ethylphosphonate involves its interaction with specific molecular targets. For example, in biological systems, the compound can bind to DNA through intercalation, disrupting the normal function of the DNA and leading to potential therapeutic effects . Additionally, the compound’s ability to undergo hydrolysis and reduction reactions allows it to interact with various enzymes and proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar structure but with a phosphate group instead of an ethylphosphonate group.
Bis(4-aminophenyl) ethylphosphonate: A reduced form of bis(4-nitrophenyl) ethylphosphonate with amino groups instead of nitro groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
38873-94-8 |
|---|---|
Molekularformel |
C14H13N2O7P |
Molekulargewicht |
352.24 g/mol |
IUPAC-Name |
1-[ethyl-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C14H13N2O7P/c1-2-24(21,22-13-7-3-11(4-8-13)15(17)18)23-14-9-5-12(6-10-14)16(19)20/h3-10H,2H2,1H3 |
InChI-Schlüssel |
LLJRTKIPFNENLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


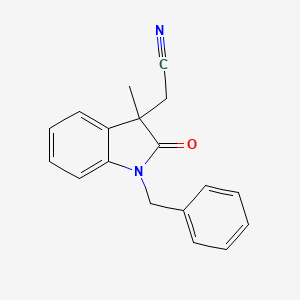
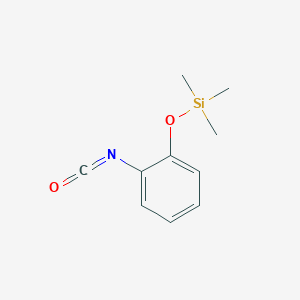
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
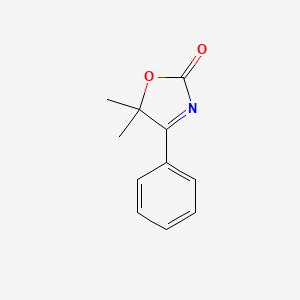
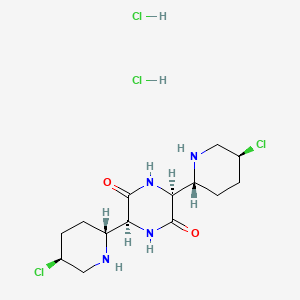
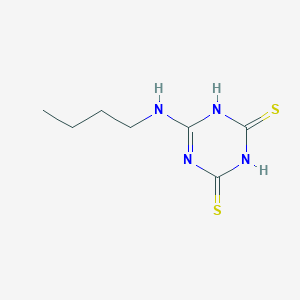

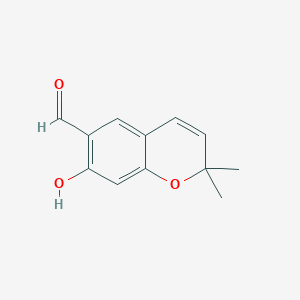
propanedioate](/img/structure/B14673634.png)
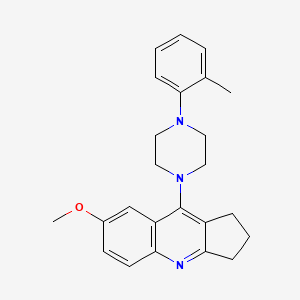
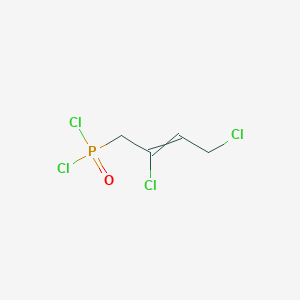
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
